Cas no 19499-83-3 (5-methyl-1H-Indol-4-ol)

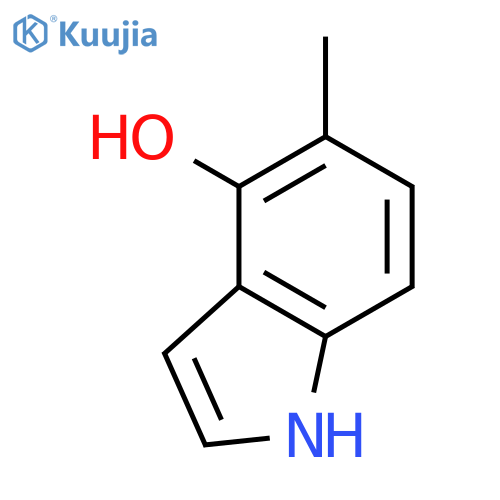

5-methyl-1H-Indol-4-ol structure

商品名:5-methyl-1H-Indol-4-ol

5-methyl-1H-Indol-4-ol 化学的及び物理的性質

名前と識別子

-

- 5-methyl-1H-Indol-4-ol

- 1H-Indol-4-ol,5-methyl

- 4-Hydroxy-5-methyl-indole

- 5-Methyl-4-hydroxy-indol

- 5-methyl-4-hydroxyindole

- 5-methylindol-4-ol

- 1H-Indol-4-ol, 5-Methyl-

- 5-Methyl-4-hydroxy-1H-indole

- SY259291

- AS-57782

- 4-hydroxy-5-methylindole

- AM806408

- CS-0119920

- AKOS006356264

- SCHEMBL3248883

- 19499-83-3

- DB-359023

- MFCD12924263

- DTXSID10479844

-

- MDL: MFCD12924263

- インチ: InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3

- InChIKey: URGMLVWXPXSAKY-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C2C(=C1O)C=CN2

計算された属性

- せいみつぶんしりょう: 147.06800

- どういたいしつりょう: 147.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 36Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- PSA: 36.02000

- LogP: 2.18190

5-methyl-1H-Indol-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AD61902-5g |

5-Methyl-1h-indol-4-ol |

19499-83-3 | 95% | 5g |

$2295.00 | 2024-04-20 | |

| A2B Chem LLC | AD61902-1g |

5-Methyl-1h-indol-4-ol |

19499-83-3 | 95% | 1g |

$760.00 | 2024-04-20 | |

| 1PlusChem | 1P007RV2-250mg |

5-METHYL-1H-INDOL-4-OL |

19499-83-3 | 95% | 250mg |

$297.00 | 2025-02-22 | |

| abcr | AB455200-250mg |

5-Methyl-1H-indol-4-ol, 95%; . |

19499-83-3 | 95% | 250mg |

€500.00 | 2025-03-19 | |

| eNovation Chemicals LLC | D763908-250mg |

5-Methyl-1H-indol-4-ol |

19499-83-3 | 95% | 250mg |

$520 | 2025-02-21 | |

| eNovation Chemicals LLC | D763908-100mg |

5-Methyl-1H-indol-4-ol |

19499-83-3 | 95% | 100mg |

$165 | 2024-06-07 | |

| TRC | M782555-100mg |

5-methyl-1H-indol-4-ol |

19499-83-3 | 100mg |

$ 160.00 | 2022-06-03 | ||

| Alichem | A199009745-25g |

5-Methyl-1H-indol-4-ol |

19499-83-3 | 95% | 25g |

$4968.72 | 2023-09-02 | |

| Alichem | A199009745-10g |

5-Methyl-1H-indol-4-ol |

19499-83-3 | 95% | 10g |

$2757.72 | 2023-09-02 | |

| eNovation Chemicals LLC | D763908-250mg |

5-Methyl-1H-indol-4-ol |

19499-83-3 | 95% | 250mg |

$225 | 2024-06-07 |

5-methyl-1H-Indol-4-ol 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

19499-83-3 (5-methyl-1H-Indol-4-ol) 関連製品

- 24224-30-4(3-methyl-9H-Carbazol-2-ol)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19499-83-3)5-methyl-1H-Indol-4-ol

清らかである:99%

はかる:1g

価格 ($):328.0